N-(1H-indazol-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indazol-3-yl)methanesulfonamide: is an organic compound characterized by the presence of an indazole ring attached to a methanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-(1H-indazol-3-yl)methanesulfonamide typically begins with the preparation of the indazole core. This can be achieved through the cyclization of ortho-substituted hydrazines with carboxylic acids or their derivatives.
Sulfonamide Formation: The indazole intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for the cyclization and sulfonamide formation steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and product yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N-(1H-indazol-3-yl)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; often in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(1H-indazol-3-yl)methanesulfonamide: has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and anti-inflammatory research.
Biological Studies: Used as a tool compound to study enzyme inhibition and receptor binding in various biological pathways.
Chemical Biology: Employed in the design of chemical probes to investigate cellular processes and protein functions.
Industrial Applications: Utilized in the synthesis of advanced materials and specialty chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism by which N-(1H-indazol-3-yl)methanesulfonamide exerts its effects involves:
Molecular Targets: It can interact with specific enzymes or receptors, modulating their activity. For instance, it may inhibit kinases or proteases involved in disease pathways.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses like proliferation or apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-(1H-indazol-3-yl)methanesulfonamide: can be compared with other indazole derivatives and sulfonamide compounds:
Indazole Derivatives: Compounds like 1H-indazole-3-carboxamide and 1H-indazole-3-carboxylic acid share the indazole core but differ in their functional groups, leading to varied biological activities.
Sulfonamide Compounds: Molecules such as methanesulfonamide and benzenesulfonamide have similar sulfonamide groups but lack the indazole ring, resulting in different chemical and biological properties.
List of Similar Compounds
- 1H-indazole-3-carboxamide
- 1H-indazole-3-carboxylic acid
- Methanesulfonamide
- Benzenesulfonamide
This compound stands out due to its unique combination of the indazole ring and sulfonamide group, offering distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
1249950-75-1 |
---|---|
Molekularformel |
C8H9N3O2S |
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
N-(1H-indazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C8H9N3O2S/c1-14(12,13)11-8-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3,(H2,9,10,11) |
InChI-Schlüssel |
ZZCFYWODMJHQHC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=NNC2=CC=CC=C21 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.